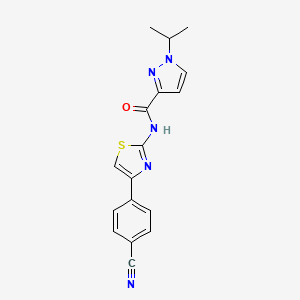

N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-propan-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5OS/c1-11(2)22-8-7-14(21-22)16(23)20-17-19-15(10-24-17)13-5-3-12(9-18)4-6-13/h3-8,10-11H,1-2H3,(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLCKTIDFPJKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a substituted phenylamine with α-haloketones in the presence of a base.

Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

Formation of the Pyrazole Ring: The pyrazole ring is formed by the condensation of hydrazine derivatives with 1,3-diketones.

Coupling Reactions: The final step involves coupling the thiazole and pyrazole intermediates under appropriate conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form a variety of derivatives.

Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential as an antiviral agent . Research indicates that N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide can act as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). This regulation is crucial for treating cystic fibrosis, where defective CFTR leads to severe respiratory issues. The compound's ability to enhance CFTR function suggests its role as a therapeutic agent for this condition .

Anticancer Properties

This compound has also shown promise in anticancer research . Studies have demonstrated that derivatives with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colorectal carcinoma (HCT-116). The structure-activity relationship (SAR) analyses indicate that modifications to the thiazole ring and the presence of electron-withdrawing groups enhance their anticancer activity .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | 5.71 | Induction of apoptosis |

| 2 | HepG2 | 6.14 | Cell cycle arrest |

| 3 | HCT-116 | 2.01 | Inhibition of proliferation |

Mechanistic Insights

The mechanism by which this compound exerts its effects involves interaction with specific cellular pathways. For instance, it has been shown to inhibit certain kinases involved in cell signaling, which are critical for tumor growth and survival. This inhibition leads to reduced cell viability and promotes apoptosis in cancer cells .

Chemical Probes in Biological Research

Beyond therapeutic applications, this compound serves as a valuable chemical probe for studying biological processes. Its unique structure allows researchers to explore interactions with various biological targets, providing insights into cellular mechanisms and aiding in the discovery of new therapeutic strategies .

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby disrupting critical cellular processes. For example, in cancer cells, it may inhibit kinases involved in cell division, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Structural Analogues from Iranian Journal of Pharmaceutical Research (2021)

details six thiazole-based compounds (4d–4i) with benzamide or isonicotinamide substituents and varied functional groups (e.g., morpholinomethyl, methylpiperazinyl). Key comparisons include:

Key Differences :

- Steric Effects: The isopropyl group on the pyrazole ring introduces greater steric hindrance than 4d’s morpholinomethyl or 4e’s methylpiperazinyl, possibly affecting binding pocket accessibility.

- Solubility : The pyrazole carboxamide in the target may improve aqueous solubility relative to 4d–4e’s benzamide moieties, which are more lipophilic.

Comparison with VPC-14449 ()

VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) shares a thiazole core but differs significantly:

- Substituents: VPC-14449’s dibromoimidazole and morpholine groups contrast with the target’s cyanophenyl and pyrazole carboxamide. Bromine atoms in VPC-14449 increase molecular weight (MW ~455 g/mol) and hydrophobicity compared to the target’s cyano group (MW contribution: ~26 g/mol).

- Synthesis Challenges : Structural misassignment in VPC-14449 (4,5-dibromo vs. 2,4-dibromo) underscores the necessity of rigorous NMR validation for the target compound .

- Bioactivity Implications: Bromine’s bulkiness may hinder VPC-14449’s membrane permeability relative to the target’s compact cyanophenyl group.

Cardioprotective Thiazole Derivatives ()

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide demonstrated superior cardioprotective activity to Mildronate and Levocarnitine by reducing hypoxic contractile responses . Comparisons with the target compound include:

- Functional Groups: The methoxyphenyl group (electron-donating) in the reference compound vs. the target’s cyanophenyl (electron-withdrawing) may alter receptor binding kinetics.

- Bioactivity Potential: While the target’s pyrazole carboxamide could mimic hydrazine’s hydrogen-bonding capacity, its isopropyl group may enhance metabolic stability compared to the hydrobromide salt form in the reference.

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety linked to a pyrazole and an isopropyl group, with a cyanophenyl substituent. The structural formula can be represented as:

This structure is critical for its biological activity, as modifications to these groups can significantly influence its pharmacological properties.

Research indicates that compounds with thiazole and pyrazole rings exhibit diverse mechanisms of action, including:

- Antitumor Activity : Thiazole derivatives have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

- Antiviral Activity : Some thiazole-containing compounds have demonstrated effectiveness against viral infections by inhibiting viral replication and enhancing host immune responses .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-withdrawing groups (like the cyanophenyl group) enhances the compound's potency against various cancer cell lines .

- Ring Modifications : Alterations in the thiazole or pyrazole rings can lead to significant changes in activity. For instance, the introduction of halogen atoms has been correlated with increased cytotoxicity .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity Type | IC50 Value (µM) | Cell Line/Target | Reference |

|---|---|---|---|

| Antitumor | 1.61 | A-431 (epidermoid carcinoma) | |

| Antiviral | 0.20 | HIV reverse transcriptase | |

| Cytotoxicity | 5.38 | Jurkat T cells |

Case Studies

Several studies have explored the efficacy of this compound in vitro and in vivo:

- Antitumor Efficacy : In a study involving A-431 cells, this compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

- Antiviral Properties : Another investigation revealed that this compound effectively inhibited HIV replication in MT-4 cells, showcasing its potential as an antiviral agent. The observed activity was linked to its ability to interfere with reverse transcriptase activity .

- Immunomodulatory Effects : Research has indicated that certain thiazole derivatives can modulate immune responses, enhancing the efficacy of concurrent therapies in cancer treatment .

Q & A

Q. What are the established synthetic routes for N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sequential coupling reactions between pyrazole and thiazole precursors. Key steps include:

Thiazole ring formation : Condensation of 4-cyanophenyl-substituted thioamides with α-haloketones under basic conditions .

Pyrazole-thiazole coupling : Nucleophilic substitution or palladium-catalyzed cross-coupling to attach the isopropyl-pyrazole moiety .

- Optimization : Control temperature (60–80°C), use anhydrous solvents (e.g., DMF or THF), and monitor progress via TLC. Microwave-assisted synthesis may enhance reaction efficiency for related pyrazole-thiazole hybrids .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Aromatic protons from the cyanophenyl (δ 7.5–8.1 ppm) and thiazole (δ 7.2–7.4 ppm) groups; aliphatic signals from isopropyl (δ 1.2–1.5 ppm) .

- 13C NMR : Carbonyl carbons (δ 165–170 ppm) and nitrile carbon (δ 118–120 ppm) confirm key functional groups .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) and stability .

Q. What are the common biological targets hypothesized for pyrazole-thiazole hybrids, and how are preliminary activity assays designed?

- Methodological Answer :

- Targets : Enzymes (e.g., kinases, cyclooxygenases) or receptors (e.g., GPCRs) due to structural mimicry of ATP or substrate-binding pockets .

- Assay Design :

- In vitro enzyme inhibition : Use fluorogenic substrates and measure IC50 values via spectrophotometry .

- Cell-based assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the interaction of this compound with potential biological targets?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Maestro.

- Protocol :

Retrieve target protein structures (e.g., PDB ID 3H6) and prepare via protonation and energy minimization .

Define binding sites based on co-crystallized ligands.

Dock the compound using Lamarckian genetic algorithms; validate with RMSD clustering (<2.0 Å).

- Interpretation : Prioritize poses with hydrogen bonds to key residues (e.g., Asp86 in kinases) and hydrophobic interactions with cyanophenyl/thiazole moieties .

Q. What strategies are recommended for resolving contradictions in biological activity data across different experimental models?

- Methodological Answer :

- Troubleshooting Steps :

Purity Verification : Re-analyze compound batches via HPLC to exclude degradation products .

Model-Specific Factors : Adjust cell culture conditions (e.g., hypoxia vs. normoxia) or use isogenic cell lines to control genetic variability .

Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Q. What in silico and experimental approaches are employed to establish structure-activity relationships (SAR) for pyrazole-thiazole hybrids?

- Methodological Answer :

- In Silico :

- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with activity .

- Experimental :

- Analog Synthesis : Modify the cyanophenyl group (e.g., replace with fluorophenyl) and compare IC50 values .

- Metabolic Stability : Assess microsomal half-life (human liver microsomes) to prioritize analogs with improved pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.